2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid
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Overview
Description
2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The compound’s structure also includes a propanoic acid moiety, which is a three-carbon carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Amide Bond: The amide bond is formed by reacting the pyrimidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the carbonyl group of the propanoic acid moiety, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]ethanoic acid: Similar structure but with an ethanoic acid moiety instead of propanoic acid.
Uniqueness
2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid is unique due to its specific combination of a pyrimidine ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6(10(15)16)13(3)9(14)8-4-5-11-7(2)12-8/h4-6H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEJJWZMPGTOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C(=O)N(C)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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